2-Ethoxy-1,3-oxazole-4-carboxylic acid

Lipophilicity LogP Drug-likeness

2-Ethoxy-1,3-oxazole-4-carboxylic acid (CAS 706789-09-5) is a 2,4-disubstituted oxazole heterocycle with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol. The compound bears an ethoxy substituent at the 2-position and a free carboxylic acid at the 4-position of the 1,3-oxazole ring, distinguishing it from 2-methyl, 2-methoxy, and unsubstituted oxazole-4-carboxylic acid analogs by its combination of hydrogen-bonding capacity, moderate lipophilicity (calculated LogP 0.84), and enhanced fraction of sp³-hybridized carbons (Fsp³ = 0.33).

Molecular Formula C6H7NO4
Molecular Weight 157.125
CAS No. 706789-09-5
Cat. No. B566250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1,3-oxazole-4-carboxylic acid
CAS706789-09-5
Molecular FormulaC6H7NO4
Molecular Weight157.125
Structural Identifiers
SMILESCCOC1=NC(=CO1)C(=O)O
InChIInChI=1S/C6H7NO4/c1-2-10-6-7-4(3-11-6)5(8)9/h3H,2H2,1H3,(H,8,9)
InChIKeyOQWCITRELJZQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-1,3-oxazole-4-carboxylic acid (CAS 706789-09-5): Procurement-Relevant Chemical Identity and Scaffold Characteristics


2-Ethoxy-1,3-oxazole-4-carboxylic acid (CAS 706789-09-5) is a 2,4-disubstituted oxazole heterocycle with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol . The compound bears an ethoxy substituent at the 2-position and a free carboxylic acid at the 4-position of the 1,3-oxazole ring, distinguishing it from 2-methyl, 2-methoxy, and unsubstituted oxazole-4-carboxylic acid analogs by its combination of hydrogen-bonding capacity, moderate lipophilicity (calculated LogP 0.84), and enhanced fraction of sp³-hybridized carbons (Fsp³ = 0.33) . CAS Common Chemistry lists it under the synonym 2-Ethoxy-4-oxazolecarboxylic acid [1].

Why 2-Ethoxy-1,3-oxazole-4-carboxylic acid Cannot Be Replaced by Generic Oxazole-4-carboxylic Acid Analogs


The 2-position substituent on the oxazole-4-carboxylic acid scaffold is a critical determinant of physicochemical properties and, by class-level inference, of biological target engagement [1]. Changing the 2-ethoxy group of 2-ethoxy-1,3-oxazole-4-carboxylic acid (LogP = 0.84, TPSA = 72.56 Ų) to a 2-methyl group yields a compound with a LogP of −0.23 and TPSA of 63.3 Ų—a lipophilicity shift exceeding one log unit that predicts substantially different membrane permeability and pharmacokinetic behavior . Within the oxazole-4-carboxylic acid chemotype, 2-aryloxazol-4-ylcarboxylic acids have been shown to act as potent and selective inhibitors of the Co(II) form of E. coli methionine aminopeptidase (MetAP) with IC₅₀ values in the micromolar range, whereas regioisomeric 5-aryloxazol-2-ylcarboxylic acids are inactive against all MetAP forms [1]. This demonstrates that the position and nature of substituents on the oxazole ring dictate target selectivity, making analog-for-analog substitution without experimental validation a high-risk strategy for projects dependent on reproducible biological outcomes.

Product-Specific Quantitative Differentiation Evidence for 2-Ethoxy-1,3-oxazole-4-carboxylic acid (CAS 706789-09-5) vs. Closest Analogs


LogP Comparison: 2-Ethoxy Analog is 1.07 Log Units More Lipophilic than 2-Methyl Analog

The calculated LogP of 2-ethoxy-1,3-oxazole-4-carboxylic acid is 0.84 , compared with −0.23 for 2-methyloxazole-4-carboxylic acid and 0.38 for 2-methoxyoxazole-4-carboxylic acid . This represents a 1.07 log unit increase in lipophilicity versus the 2-methyl analog, corresponding to an approximately 11.7-fold higher predicted octanol–water partition coefficient.

Lipophilicity LogP Drug-likeness Membrane permeability

Topological Polar Surface Area: Ethoxy and Methoxy Analogs Share TPSA of 72.56 Ų, 14.6% Higher than 2-Methyl Analog

The topological polar surface area (TPSA) of 2-ethoxy-1,3-oxazole-4-carboxylic acid is 72.56 Ų , identical to that of the 2-methoxy analog (72.56 Ų) but approximately 14.6% higher than the 2-methyl analog (63.3 Ų) . The increased TPSA arises from the additional oxygen atom in the ethoxy and methoxy substituents, which contributes additional hydrogen-bond acceptor capacity.

TPSA Polar surface area Oral bioavailability Brain penetration

Hydrogen-Bond Acceptor Capacity: 2-Ethoxy Analog Offers 4 H-Bond Acceptors vs. 3 for 2-Methyl Analog

2-Ethoxy-1,3-oxazole-4-carboxylic acid possesses 4 hydrogen-bond acceptor sites (the oxazole ring oxygen, oxazole ring nitrogen, ethoxy oxygen, and carboxylic acid carbonyl), compared with only 3 hydrogen-bond acceptors in the 2-methyl analog (lacking the ethoxy oxygen) . The 2-methoxy analog also has 4 H-bond acceptors, but class-level SAR evidence from oxazole-4-carboxylic acid MetAP inhibitors demonstrates that even subtle alterations at the 2-position can ablate inhibitory activity: 2-aryloxazol-4-ylcarboxylic acids are potent MetAP inhibitors (IC₅₀ in the micromolar range), whereas the regioisomeric 5-aryloxazol-2-ylcarboxylic acids are completely inactive [1].

Hydrogen bonding Target engagement Solubility Crystal engineering

Fraction sp³ (Fsp³): Target Compound Fsp³ = 0.33 vs. 0.20 for 2-Methyl Analog—Implications for Aqueous Solubility

2-Ethoxy-1,3-oxazole-4-carboxylic acid has an Fsp³ value of 0.33 , compared with 0.20 for 2-methyloxazole-4-carboxylic acid (calculated from molecular formula C₅H₅NO₃: one sp³ carbon out of five carbons total) . The ethoxy substituent introduces two additional sp³-hybridized carbons (the –CH₂– and –CH₃ of the ethoxy group), increasing the three-dimensional character of the molecule. Higher Fsp³ values have been correlated in the medicinal chemistry literature with improved aqueous solubility, reduced melting points, and lower promiscuity in biological screening—all favorable attributes for fragment-based and lead-optimization campaigns.

Fsp3 Fraction sp3 Solubility Developability

GHS Safety Profile Differentiation: 2-Ethoxy Analog Carries Acute Oral Toxicity Warning (H302) Absent from 2-Methyl Analog

2-Ethoxy-1,3-oxazole-4-carboxylic acid carries GHS hazard statement H302 (Harmful if swallowed) plus H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, 2-methyloxazole-4-carboxylic acid carries only H319 (Causes serious eye irritation) . The additional acute oral toxicity warning for the ethoxy analog necessitates more stringent handling protocols, including the use of respiratory protection and prohibition of eating/drinking during handling (P270).

Safety GHS classification Handling requirements Occupational health

Molecular Weight Differentiation: 2-Ethoxy Analog (157.12 Da) is 23.7% Heavier than 2-Methyl Analog (127.10 Da)

The molecular weight of 2-ethoxy-1,3-oxazole-4-carboxylic acid is 157.12 Da , compared with 127.10 Da for 2-methyloxazole-4-carboxylic acid and 143.10 Da for 2-methoxyoxazole-4-carboxylic acid . All three compounds fall within the fragment-like space (MW < 300 Da), but the ethoxy analog is the heaviest of the set. In fragment-based drug discovery, the Rule of Three (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is commonly applied; the ethoxy analog's additional H-bond acceptor (4 vs. 3) combined with its higher MW positions it at the upper boundary of ideal fragment space relative to the leaner 2-methyl and 2-methoxy analogs.

Molecular weight Fragment-based drug discovery Ligand efficiency Rule of Three

Evidence-Backed Research and Industrial Application Scenarios for 2-Ethoxy-1,3-oxazole-4-carboxylic acid (CAS 706789-09-5)


Fragment-Based Drug Discovery Requiring Enhanced Lipophilicity for Intracellular or CNS Targets

With a LogP of 0.84—approximately 1.07 log units higher than the 2-methyl analog—2-ethoxy-1,3-oxazole-4-carboxylic acid is the preferred oxazole-4-carboxylic acid fragment when the screening cascade demands passive membrane permeability for intracellular target engagement or moderate blood–brain barrier penetration . The ethoxy substituent provides a lipophilic handle for fragment growth while maintaining a TPSA of 72.56 Ų, which remains below the 90 Ų threshold often associated with oral CNS drug candidates. This compound is suitable as a starting point for fragment elaboration toward kinase, Protease, or GPCR targets where the carboxylic acid can serve as a synthetic anchor for amide coupling or as a pharmacophoric element for Arg/Lys-rich binding pockets.

MetAP-Targeted Antimicrobial or Anticancer Medicinal Chemistry Leveraging Class-Level SAR

Class-level SAR from the oxazole-4-carboxylic acid chemotype demonstrates that 2-aryloxazol-4-ylcarboxylic acids inhibit E. coli methionine aminopeptidase (MetAP) with IC₅₀ values in the micromolar range, while 5-aryloxazol-2-ylcarboxylic acid regioisomers are completely inactive [1]. 2-Ethoxy-1,3-oxazole-4-carboxylic acid retains the essential 4-carboxylic acid regioisomeric orientation required for MetAP engagement and provides a 2-ethoxy substituent that can be further elaborated via O-dealkylation or nucleophilic displacement to explore MetAP sub-pocket occupancy. This positions the compound as a regioisomerically correct, synthetically tractable building block for MetAP inhibitor programs targeting antibacterial or anticancer indications.

Physicochemical Property-Tailored Building Block for Parallel Library Synthesis

The combination of Fsp³ = 0.33, LogP = 0.84, and four hydrogen-bond acceptors differentiates 2-ethoxy-1,3-oxazole-4-carboxylic acid from the flatter, less lipophilic 2-methyl analog in parallel amide coupling libraries . The ethoxy group introduces conformational flexibility (two additional rotatable bonds relative to the 2-methyl analog) that can improve library diversity metrics, while the free carboxylic acid enables direct coupling with diverse amine partners without protecting group manipulation. The 23.7% higher molecular weight versus the 2-methyl analog also means that each coupling product will systematically occupy different property space (MW, LogP, TPSA), improving library coverage of lead-like chemical space .

Occupational Safety-Conscious Procurement for Laboratories with Limited Engineering Controls

For research groups operating in laboratories without dedicated fume hoods for every workstation, the GHS H302 (Harmful if swallowed), H315, H319, and H335 hazard profile of 2-ethoxy-1,3-oxazole-4-carboxylic acid must be explicitly factored into procurement decisions . In contrast, the 2-methyl analog carries only H319 (eye irritation). Procurement of the ethoxy analog should be limited to laboratories with adequate ventilation (fume hood or ventilated enclosure), appropriate PPE (gloves, eye protection, lab coat), and institutional chemical hygiene plans that include specific handling protocols for substances with acute oral toxicity warnings. This compound should not be selected for undergraduate teaching laboratories or open-bench combinatorial chemistry stations lacking respiratory protection capacity.

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